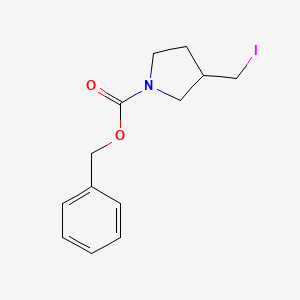

3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVYLTGJLWNTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CI)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as γ-amino acids or allylic amines undergo cyclization to form the pyrrolidine ring. For example, intramolecular Heck coupling or Dieckmann condensation of ethyl 4-chloroacetoacetate derivatives can yield substituted pyrrolidines. A notable protocol involves the cyclization of (3,4-dichloro-phenyl)-propynoic acid ethyl ester with trifluoroacetic acid and NaOH, achieving 83% yield after acidification and purification.

Hydrogenation of Dihydropyrrole Derivatives

Introduction of the Iodomethyl Group

The iodomethyl moiety at position 3 is introduced via nucleophilic substitution or radical-mediated processes.

Nucleophilic Substitution of Hydroxymethyl Intermediates

A hydroxymethyl group at position 3 serves as a precursor for iodination. The Appel reaction (using CCl₄, PPh₃, and I₂) converts alcohols to iodides. For instance, treating 3-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester with HI in acetic acid achieves quantitative conversion to the iodomethyl derivative.

Table 1: Iodination Methods for Hydroxymethyl-pyrrolidine Intermediates

Direct Alkylation with Iodomethane

Alkylation of 3-lithio-pyrrolidine intermediates with iodomethane offers a one-step route. However, this method requires stringent temperature control (-78°C) to avoid over-alkylation.

Benzyl Ester Protection

The carboxylic acid group at position 1 is protected as a benzyl ester to prevent undesired reactivity during iodination.

Esterification with Benzyl Bromide

Reaction of pyrrolidine-1-carboxylic acid with benzyl bromide in the presence of K₂CO₃ or DCC (dicyclohexylcarbodiimide) yields the benzyl ester. Patent CN102060743B highlights this method, achieving >95% yield under mild conditions.

Catalytic Hydrogenation for Deprotection (Post-Synthesis)

Post-synthesis, the benzyl group is removed via hydrogenolysis using Pd/C or H₂. This step is critical for generating pharmaceutically active derivatives.

Stereochemical Considerations

For enantiomerically pure 3-iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester, asymmetric synthesis is paramount.

Chiral Auxiliary-Mediated Synthesis

Incorporation of chiral auxiliaries (e.g., (S)- or (R)-benzyl oxazolidinones) during cyclization ensures stereocontrol. This approach, validated in PubChem CID 66563946, delivers >99% ee for R-configured analogs.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation of racemic 3-hydroxymethyl intermediates selectively protects one enantiomer, enabling separation. Subsequent iodination retains chirality, as demonstrated in VulcanChem’s synthesis of (S)-2-iodomethyl analogs.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalyst Loading in Hydrogenation

Reducing ruthenium catalyst loading from S/C 50 to S/C 100 maintains enantioselectivity (>99.9% ee) while lowering costs.

Challenges and Mitigation Strategies

-

Iodide Stability : The iodomethyl group is prone to elimination under basic conditions. Conducting reactions at neutral pH and avoiding strong bases preserves integrity.

-

Regioselectivity : Competing alkylation at positions 2 or 4 is mitigated by steric hindrance (e.g., bulky benzyl esters).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Pathways

| Route | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Cyclization + Iodination | 4 | 65 | >99.9 | High |

| Hydrogenation + Alkylation | 5 | 58 | 99.3 | Moderate |

| Enzymatic Resolution + Iodination | 6 | 70 | 99.5 | Low |

Chemical Reactions Analysis

Types of Reactions

3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used (e.g., azides, nitriles).

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the ester or iodomethyl group.

Hydrolysis: Carboxylic acid and benzyl alcohol.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation, which can yield substituted pyrrolidine derivatives or other functionalized compounds.

Research has indicated potential biological activities for 3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester, including:

- Antimicrobial Properties : Studies have shown that similar compounds exhibit activity against various pathogens, suggesting the potential for this compound to contribute to antimicrobial drug development .

- Anticancer Activity : The iodine atom's presence may enhance binding affinity to biological targets, making it a candidate for anticancer drug design.

Pharmaceutical Development

This compound is explored for its utility in drug development, particularly in creating novel therapeutic agents targeting diseases such as cancer and infectious diseases. Its structure allows for modifications that can lead to improved efficacy and reduced toxicity in drug candidates .

Case Study 1: Antimicrobial Activity

In a study examining derivatives of pyrrolidine compounds, researchers found that certain analogs exhibited significant antimicrobial properties against Staphylococcus aureus. The presence of halogens like iodine was correlated with increased potency due to enhanced interaction with bacterial cell membranes .

Case Study 2: Anticancer Drug Development

Research published on febrifugine analogs demonstrated that modifications similar to those seen in this compound could lead to compounds with improved anticancer activity. These findings suggest that further exploration of this compound could yield valuable therapeutic candidates against various cancers .

Mechanism of Action

The mechanism of action of 3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

The iodomethyl derivative is compared to bromo-, chloro-, and hydroxy-substituted analogs (Table 1).

Table 1: Comparison of Halogen-Substituted Pyrrolidine-1-carboxylic Acid Benzyl Esters

*Note: Molecular weight for the iodomethyl derivative is estimated based on analogs.

Key Findings :

- Reactivity : The iodomethyl group’s larger atomic radius and weaker C-I bond enhance its leaving-group ability compared to bromo and chloro analogs, making it preferable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stability : Chloro and bromo derivatives exhibit greater thermal stability, while the iodo analog may require storage in dark, cool conditions to prevent decomposition .

Piperidine vs. Pyrrolidine Systems

The substitution of pyrrolidine with piperidine (six-membered ring) alters steric and electronic properties.

Example :

- 3-Iodo-piperidine-1-carboxylic acid benzyl ester : Molecular Formula: C₁₃H₁₆INO₂ Molecular Weight: 345.18 g/mol Applications: Used in neuroscience research as a precursor for iodinated receptor ligands.

Functional Group Variations

Methoxy-Substituted Analogs

- Benzyl 3-methoxy-pyrrolidine-1-carboxylate : Molecular Formula: C₁₃H₁₇NO₃ Applications: Methoxy groups act as electron donors, influencing ring electronics in catalysis. Stability: Ether linkages resist hydrolysis under acidic conditions, unlike esters .

Amino-Substituted Analogs

- Benzyl 3-aminopyrrolidine-1-carboxylate : Molecular Formula: C₁₂H₁₆N₂O₂ Applications: Amino groups enable further functionalization (e.g., amidation) for drug discovery. Reactivity: Prone to oxidation unless protected.

pH-Dependent Stability of Benzyl Esters

highlights that benzyl ester bonds are pH-sensitive. Under acidic conditions (pH 4–6), ester hydrolysis is minimized, favoring stability . This is critical for handling iodomethyl derivatives in synthetic workflows.

Biological Activity

3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound belonging to the pyrrolidine class, characterized by its unique structure that includes an iodomethyl group and a benzyl ester moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 301.17 g/mol. The presence of both the iodomethyl and benzyl groups contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activities. For instance, studies have shown that various pyrrolidine derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against E. coli | |

| Pyrrolidine derivatives | Effective against S. aureus and E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth.

A notable study highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications to the pyrrolidine ring can significantly enhance anticancer activity. For example, certain analogues exhibited IC50 values in the nanomolar range against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | A-431 (skin cancer) | <100 | |

| Pyrrolidine analogues | HT29 (colon cancer) | 72 ± 0.04 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are also noteworthy. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The iodomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to interact with various enzymes.

- Receptor Modulation : The benzyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Antibacterial Efficacy : In a study evaluating its antibacterial properties, the compound was tested against multiple strains of bacteria, showing significant inhibition compared to control groups.

- Anticancer Activity : A series of experiments demonstrated that treatment with this compound led to reduced proliferation rates in cancer cell lines, indicating potential as a therapeutic agent.

Q & A

Q. What synthetic methodologies are reported for preparing 3-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester?

A common approach involves multi-step functionalization of pyrrolidine scaffolds. For example, iodomethylation can be achieved using iodomethane derivatives under controlled conditions (e.g., CHI in polar aprotic solvents with a base). Subsequent benzyl esterification is typically performed via reaction with benzyl chloroformate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Stability of intermediates, such as Boc-protected precursors, is critical to avoid side reactions .

| Step | Key Reaction | Conditions |

|---|---|---|

| 1 | Iodomethylation | CHI, KCO, DMF, 0–5°C |

| 2 | Benzyl ester formation | Benzyl chloroformate, DCC, RT |

Q. Which analytical techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the pyrrolidine ring conformation, iodomethyl group ( ppm for CHI), and benzyl ester signals ( ppm for OCHPh).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na] ions).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1200 cm (C-O) validate functional groups .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert gas (N or Ar) at 2–8°C in a desiccator. Avoid prolonged exposure to light or moisture, as iodomethyl groups are susceptible to hydrolysis. Stability studies for analogous benzyl esters confirm degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can competing side reactions during iodomethylation be minimized?

- Solvent Optimization : Use DMF or THF to stabilize reactive intermediates.

- Temperature Control : Maintain reactions at 0–5°C to suppress elimination or over-alkylation.

- Stoichiometric Precision : Limit excess iodomethane (1.2–1.5 equivalents) to reduce byproducts. Monitoring via TLC (hexane:EtOAc, 3:1) ensures reaction progress .

Q. What strategies resolve discrepancies in spectroscopic data for this compound?

- Deuterated Solvent Artifacts : Use DMSO-d or CDCl to avoid proton exchange interference in NMR.

- Impurity Profiling : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using CFM-ID).

- X-ray Crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

- DFT Calculations : Predict reaction pathways (e.g., iodomethyl group substitution barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide SAR studies. Software like AutoDock Vina is recommended .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in benzyl esterification?

- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HOBt) to improve coupling efficiency.

- Protection-Deprotection : Use temporary protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks.

- Scale-Up Adjustments : Pilot reactions at 0.1 mmol scale before scaling to >1 mmol .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.